![molecular formula C15H11Cl2N3O4 B10892349 N'-[(E)-(3-chloro-4-nitrophenyl)methylidene]-2-(4-chlorophenoxy)acetohydrazide](/img/structure/B10892349.png)
N'-[(E)-(3-chloro-4-nitrophenyl)methylidene]-2-(4-chlorophenoxy)acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’~1~-[(E)-1-(3-CHLORO-4-NITROPHENYL)METHYLIDENE]-2-(4-CHLOROPHENOXY)ACETOHYDRAZIDE is a synthetic organic compound characterized by its complex structure, which includes chlorinated and nitro-substituted aromatic rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~-[(E)-1-(3-CHLORO-4-NITROPHENYL)METHYLIDENE]-2-(4-CHLOROPHENOXY)ACETOHYDRAZIDE typically involves a multi-step process:
Formation of the Hydrazide Intermediate: The initial step involves the reaction of 4-chlorophenoxyacetic acid with hydrazine hydrate to form 2-(4-chlorophenoxy)acetohydrazide.
Condensation Reaction: The hydrazide intermediate is then reacted with 3-chloro-4-nitrobenzaldehyde under acidic conditions to form the final product. This step is usually carried out in an ethanol solvent with a catalytic amount of acetic acid to facilitate the condensation reaction.
Industrial Production Methods
In an industrial setting, the production of N’~1~-[(E)-1-(3-CHLORO-4-NITROPHENYL)METHYLIDENE]-2-(4-CHLOROPHENOXY)ACETOHYDRAZIDE would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N’~1~-[(E)-1-(3-CHLORO-4-NITROPHENYL)METHYLIDENE]-2-(4-CHLOROPHENOXY)ACETOHYDRAZIDE can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as tin(II) chloride.
Substitution: The chlorine atoms on the aromatic rings can participate in nucleophilic aromatic substitution reactions, where they are replaced by nucleophiles such as amines or thiols.
Hydrolysis: The hydrazide linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and hydrazine derivatives.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium on carbon, tin(II) chloride.
Nucleophiles: Amines, thiols.
Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) aqueous solutions.
Major Products
Reduction: 3-chloro-4-aminophenyl derivative.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Hydrolysis: 4-chlorophenoxyacetic acid and hydrazine derivatives.
Applications De Recherche Scientifique
N’~1~-[(E)-1-(3-CHLORO-4-NITROPHENYL)METHYLIDENE]-2-(4-CHLOROPHENOXY)ACETOHYDRAZIDE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Agricultural Chemistry: It may be used as a precursor for the synthesis of herbicides and pesticides.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism by which N’~1~-[(E)-1-(3-CHLORO-4-NITROPHENYL)METHYLIDENE]-2-(4-CHLOROPHENOXY)ACETOHYDRAZIDE exerts its effects involves its interaction with cellular components:
Molecular Targets: It can bind to enzymes and proteins, inhibiting their function. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects.
Pathways Involved: The compound can induce oxidative stress in cells by generating reactive oxygen species, leading to cell death in cancer cells or microorganisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
N’~1~-[(E)-(2-CHLORO-5-NITROPHENYL)METHYLIDENE]-2-{[5-(4-METHOXYPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETOHYDRAZIDE: Similar in structure but with different substituents, leading to variations in biological activity.
N’~1~-[(E)-1-(2,4-DICHLOROPHENYL)METHYLIDENE]-2-(4-METHOXYPHENOXY)ACETOHYDRAZIDE: Another related compound with different substituents that may affect its reactivity and applications.
Uniqueness
N’~1~-[(E)-1-(3-CHLORO-4-NITROPHENYL)METHYLIDENE]-2-(4-CHLOROPHENOXY)ACETOHYDRAZIDE is unique due to its specific combination of chlorinated and nitro-substituted aromatic rings, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research in various scientific fields.
Propriétés
Formule moléculaire |
C15H11Cl2N3O4 |
|---|---|
Poids moléculaire |
368.2 g/mol |
Nom IUPAC |
N-[(E)-(3-chloro-4-nitrophenyl)methylideneamino]-2-(4-chlorophenoxy)acetamide |
InChI |
InChI=1S/C15H11Cl2N3O4/c16-11-2-4-12(5-3-11)24-9-15(21)19-18-8-10-1-6-14(20(22)23)13(17)7-10/h1-8H,9H2,(H,19,21)/b18-8+ |
Clé InChI |
KOCBNCPHBQLWMK-QGMBQPNBSA-N |
SMILES isomérique |
C1=CC(=CC=C1OCC(=O)N/N=C/C2=CC(=C(C=C2)[N+](=O)[O-])Cl)Cl |
SMILES canonique |
C1=CC(=CC=C1OCC(=O)NN=CC2=CC(=C(C=C2)[N+](=O)[O-])Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![11-(4-hydroxy-3-methoxyphenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B10892269.png)
![2-(3-Bromoanilino)-N'~1~-[(E)-1-(3-phenoxyphenyl)methylidene]propanohydrazide](/img/structure/B10892273.png)
![N,N-di(butan-2-yl)-5-[(4-propylphenoxy)methyl]furan-2-carboxamide](/img/structure/B10892274.png)
![(5E)-5-[(1-phenyl-1H-pyrrol-2-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B10892282.png)
![N'-[1-(4-fluorophenyl)ethylidene]-2-{[4-methyl-5-(3-nitrophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B10892286.png)

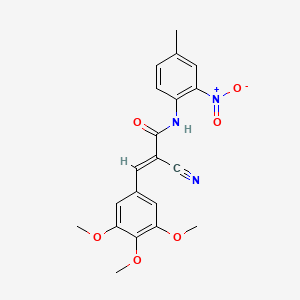
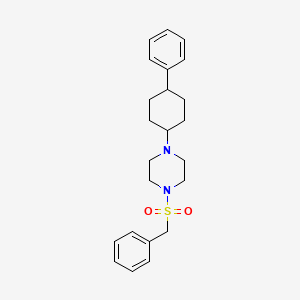
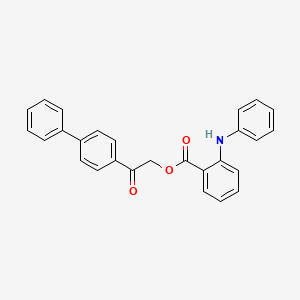
![2-[(4-chlorophenyl)carbonyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]hydrazinecarbothioamide](/img/structure/B10892329.png)
![5-(2,4-dimethoxyphenyl)-4-[(4-fluorophenyl)carbonyl]-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10892331.png)
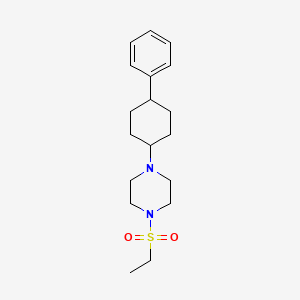
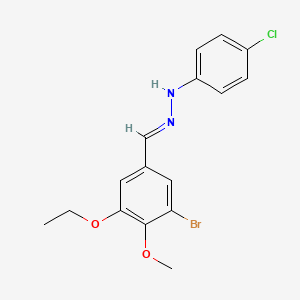
![2-[(5E)-5-(3-bromo-5-ethoxy-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B10892339.png)
